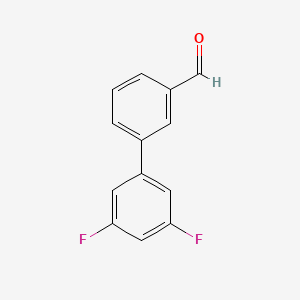

3-(3,5-Difluorophenyl)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-2-9(4-10)8-16/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCUWDBZWCZMFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457614 | |

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

656306-74-0 | |

| Record name | 3-(3,5-difluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3,5-difluorobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 3,5-Difluorobenzaldehyde for Advanced Research Applications

Introduction

3,5-Difluorobenzaldehyde (DFBA) is a key aromatic aldehyde that serves as a versatile intermediate in advanced organic synthesis.[1] Its structure, characterized by a benzaldehyde core symmetrically substituted with two fluorine atoms at the meta positions, imparts unique electronic properties that are highly sought after in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making DFBA a valuable building block in drug discovery programs.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core . Moving beyond a simple data sheet, this document offers insights into its analytical characterization, synthetic reactivity, and essential safety protocols, reflecting the practical knowledge required for its effective application in a research and development setting.

Core Physicochemical & Structural Properties

3,5-Difluorobenzaldehyde is typically encountered as a colorless to light yellow or light green liquid, or a low-melting solid, a direct consequence of its melting point being close to room temperature.[1][4] This dual-phase nature requires careful handling, as it may solidify in cooler storage conditions. The fundamental properties are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32085-88-4 | [5][6] |

| Molecular Formula | C₇H₄F₂O | [5][6] |

| Molecular Weight | 142.10 g/mol | [6][7] |

| Appearance | Colorless to light yellow/green liquid or solid | [1][4][8] |

| Melting Point | 17-25 °C | [1][5] |

| Boiling Point | 61-63 °C @ 43 mmHg | [5] |

| Density | 1.296 g/mL at 20 °C | [5][6][9] |

| Refractive Index (n²⁰/D) | 1.493 | [5][6] |

| Flash Point | 56 °C (132.8 °F) - closed cup | [4] |

| InChI Key | ASOFZHSTJHGQDT-UHFFFAOYSA-N | [5][7] |

| SMILES | O=Cc1cc(F)cc(F)c1 | [5][7] |

-

Expert Insight: The observed range in the melting point (17-25 °C) is common for compounds with melting points near ambient temperature and can be influenced by minor impurities. For most laboratory applications, it is handled as a liquid. Its relatively high density is characteristic of fluorinated aromatic compounds.

Spectroscopic & Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of 3,5-difluorobenzaldehyde before its use in sensitive synthetic applications. A multi-technique approach ensures the highest confidence in material quality.

Workflow for Quality Control Analysis

The following diagram outlines a standard workflow for the analytical validation of an incoming sample of 3,5-difluorobenzaldehyde.

Caption: Standard workflow for analytical validation of 3,5-difluorobenzaldehyde.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is characterized by a singlet for the aldehydic proton (~9.9 ppm) and multiplets for the aromatic protons.

-

¹⁹F NMR: A study of the ¹⁹F{¹H} spectra has been conducted, which is critical for confirming the fluorine substitution pattern.[10]

-

Mass Spectrometry (GC-MS): Electron ionization (EI) typically shows a prominent molecular ion peak (m/z = 142) and characteristic fragmentation patterns.[7][11]

-

Infrared (IR) Spectroscopy: The spectrum will display a strong carbonyl (C=O) stretch for the aldehyde group around 1700-1720 cm⁻¹ and C-F stretching vibrations.[7]

Protocol: Sample Preparation for NMR and GC-MS Analysis

Objective: To prepare a sample of 3,5-difluorobenzaldehyde for accurate analysis by NMR and GC-MS to confirm identity and determine purity.

Materials:

-

3,5-Difluorobenzaldehyde sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

Methanol (HPLC grade)

-

NMR tubes

-

GC vials with septa

-

Volumetric flasks and pipettes

Methodology:

-

NMR Sample Preparation: a. In a clean, dry vial, accurately weigh approximately 10-20 mg of the 3,5-difluorobenzaldehyde sample. b. Add approximately 0.7 mL of CDCl₃. c. Vortex gently until the sample is fully dissolved. d. Transfer the solution to a clean 5 mm NMR tube. e. The sample is now ready for ¹H and ¹⁹F NMR analysis.[12]

-

GC-MS Sample Preparation: a. Prepare a stock solution by dissolving 10 mg of 3,5-difluorobenzaldehyde in 10 mL of methanol in a volumetric flask. This creates a 1 mg/mL solution. b. Perform a serial dilution to obtain a final concentration of approximately 10 µg/mL. c. Transfer the final diluted solution to a 2 mL GC vial and cap securely. d. The sample is now ready for injection into the GC-MS system.[11]

Trustworthiness Check: The use of deuterated solvent with a known internal standard (TMS) in NMR provides a calibrated chemical shift reference. For GC-MS, using HPLC-grade solvent and performing dilutions minimizes the introduction of interfering impurities, ensuring the resulting chromatogram accurately reflects the sample's purity.

Reactivity and Synthetic Utility

The two fluorine atoms on the aromatic ring are strongly electron-withdrawing. This has two major consequences for reactivity:

-

Aldehyde Group: The electrophilicity of the carbonyl carbon is increased, making it more susceptible to nucleophilic attack compared to benzaldehyde.

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution.

A primary application of 3,5-difluorobenzaldehyde is in Grignard reactions to form substituted benzhydrols, which are important precursors in medicinal chemistry.[3]

Reaction Diagram: Grignard Synthesis of a Benzhydrol Derivative

Caption: Grignard reaction of 3,5-difluorobenzaldehyde with a Grignard reagent.

Protocol: Synthesis of 3,5-Difluoro-3'-methylbenzhydrol

Objective: To synthesize a substituted benzhydrol via the Grignard reaction, demonstrating the utility of 3,5-difluorobenzaldehyde as an electrophile.[3]

Materials:

-

Magnesium turnings

-

3-Bromotoluene

-

3,5-Difluorobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate

-

Round-bottom flask, dropping funnel, condenser (all flame-dried)

-

Inert atmosphere setup (Nitrogen or Argon)

Methodology:

-

Grignard Reagent Formation: a. Place magnesium turnings (1.2 eq.) into a flame-dried three-neck flask under an inert atmosphere. b. Add a solution of 3-bromotoluene (1.0 eq.) in anhydrous THF dropwise via a dropping funnel. c. If the reaction does not initiate, gently warm the flask. Initiation is marked by bubble formation and a cloudy appearance. d. Once initiated, add the remaining 3-bromotoluene solution at a rate that maintains a gentle reflux. After addition, stir for 1 hour.

-

Reaction with Aldehyde: a. Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. b. Dissolve 3,5-difluorobenzaldehyde (1.0 eq.) in anhydrous THF and add it to the dropping funnel. c. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 5 °C. d. After addition, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Workup and Purification: a. Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH₄Cl solution. b. Extract the aqueous layer with ethyl acetate (3x). c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. d. Concentrate the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Safety, Handling, and Storage

Proper handling of 3,5-difluorobenzaldehyde is essential due to its hazardous properties. It is a flammable liquid and causes skin, eye, and respiratory irritation.[4][8][13]

GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

| 🔥 | H226 | Flammable liquid and vapour |

| ❗ | H315 | Causes skin irritation |

| ❗ | H319 | Causes serious eye irritation |

| ❗ | H335 | May cause respiratory irritation |

Data sourced from references[8][13].

Protocol: Safe Laboratory Handling and Storage

Objective: To outline the necessary precautions for safely handling and storing 3,5-difluorobenzaldehyde to minimize risk to personnel.

Personal Protective Equipment (PPE):

-

Wear appropriate chemical safety goggles or a face shield.

-

Wear nitrile or neoprene gloves.

-

Use a flame-retardant lab coat.

Engineering Controls:

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[14]

-

Ensure an eyewash station and safety shower are readily accessible.[4]

Handling Procedures:

-

Ground and bond containers when transferring material to prevent static discharge.[4][8]

-

Use only non-sparking tools and explosion-proof equipment.[4]

-

Keep away from all ignition sources, including heat, sparks, and open flames.[8]

-

Avoid contact with incompatible materials, primarily strong oxidizing agents and strong bases.[4][14]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[8]

-

Store away from heat and ignition sources in a flammable liquids cabinet.

-

For long-term stability, storing under an inert nitrogen atmosphere is recommended.[4]

Spill Response Decision Tree

Caption: Decision tree for responding to a 3,5-difluorobenzaldehyde spill.

Conclusion

3,5-Difluorobenzaldehyde is more than a simple chemical reagent; it is an enabling tool for innovation in pharmaceutical and material sciences. Its distinct physicochemical properties, driven by the symmetric difluoro substitution, offer enhanced reactivity and desirable molecular characteristics. A thorough understanding of its properties, analytical profile, synthetic behavior, and safety requirements is paramount for any scientist aiming to leverage its full potential. By adhering to the protocols and insights presented in this guide, researchers can confidently and safely incorporate this valuable building block into their synthetic programs.

References

-

ChemSynthesis. (n.d.). 3,5-difluorobenzaldehyde. Retrieved from [Link]

-

Chem-Impex. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Difluorobenzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluorobenzaldehyde. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Difluorobenzaldehyde - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Difluoro-4-hydroxybenzaldehyde. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3,5-Difluorobenzaldehyde, 25g, Each. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 3,5-Difluorobenzaldehyde, 5g, Each. Retrieved from [Link]

-

Alkali Scientific. (n.d.). 3,5-Difluorobenzaldehyde, 1 X 5 g. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fishersci.com [fishersci.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 3,5-Difluorobenzaldehyde 98 32085-88-4 [sigmaaldrich.com]

- 7. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. 3,5-Difluorobenzaldehyde | 32085-88-4 [chemicalbook.com]

- 10. alkalisci.com [alkalisci.com]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 3,5-Difluorobenzaldehyde in Organic Solvents

This technical guide offers an in-depth exploration of the solubility characteristics of 3,5-difluorobenzaldehyde, a crucial intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Designed for researchers, scientists, and drug development professionals, this document provides a detailed examination of the physicochemical properties of 3,5-difluorobenzaldehyde, a predictive assessment of its solubility in a range of common organic solvents, and a robust, field-proven experimental protocol for the precise determination of its solubility. While extensive quantitative solubility data for 3,5-difluorobenzaldehyde is not widely available in published literature, this guide equips researchers with the foundational knowledge and practical methodologies to ascertain this critical parameter, thereby facilitating informed solvent selection, optimizing reaction conditions, and streamlining purification processes.

Physicochemical Profile of 3,5-Difluorobenzaldehyde

A thorough understanding of the molecular and physical properties of 3,5-difluorobenzaldehyde is fundamental to predicting its solubility behavior. The symmetrical placement of two highly electronegative fluorine atoms on the aromatic ring, coupled with the polar aldehyde functional group, imparts a unique electronic and steric profile to the molecule. These features govern its interactions with various solvents.

Table 1: Core Physicochemical Properties of 3,5-Difluorobenzaldehyde

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄F₂O | [1] |

| Molecular Weight | 142.10 g/mol | [1][2] |

| CAS Number | 32085-88-4 | [1][2] |

| Appearance | Colorless to light yellow liquid or lump | [3] |

| Density | ~1.296 g/mL at 20 °C | [2][4] |

| Melting Point | 17-25 °C | [3][4] |

| Boiling Point | 61-63 °C at 43 mmHg | [4] |

| Refractive Index | n20/D 1.493 | [2][4] |

Theoretical Framework and Predictive Solubility Analysis

The venerable principle of "like dissolves like" serves as a primary guide for predicting solubility.[5] The solubility of 3,5-difluorobenzaldehyde is dictated by the interplay of intermolecular forces between it and the solvent molecules, including dipole-dipole interactions, London dispersion forces, and the potential for hydrogen bonding.

The 3,5-difluorobenzaldehyde molecule possesses a significant dipole moment due to the electron-withdrawing nature of the aldehyde group and the two fluorine atoms. This polarity suggests a higher affinity for polar solvents. However, the aromatic ring contributes a nonpolar character, allowing for some solubility in less polar environments.

Based on these principles and by drawing parallels with structurally similar aromatic aldehydes, a qualitative prediction of solubility can be made to guide initial solvent screening.[6][7]

Table 2: Predicted Qualitative Solubility of 3,5-Difluorobenzaldehyde in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol / Ethanol | Polar Protic | Soluble | Capable of hydrogen bonding and strong dipole-dipole interactions with the aldehyde group. |

| Acetone | Polar Aprotic | Soluble | Strong dipole-dipole interactions with the carbonyl group. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar solvent capable of dissolving a wide range of polar organic compounds. |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Aprotic, highly polar solvent with strong solvating properties for polar molecules. |

| Ethyl Acetate | Polar Aprotic | Moderately Soluble | Intermediate polarity allows for favorable interactions. |

| Dichloromethane | Polar Aprotic | Moderately Soluble | Can engage in dipole-dipole interactions. |

| Toluene | Nonpolar Aromatic | Sparingly Soluble | Solvation is primarily through van der Waals forces with the aromatic ring. |

| Hexane / Heptane | Nonpolar Aliphatic | Insoluble to Sparingly Soluble | Lacks significant polar interactions to effectively solvate the polar regions of the molecule. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise and reliable solubility data, a systematic experimental approach is essential. The isothermal shake-flask method followed by gravimetric analysis is a robust and widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.[8][9] This method ensures that the solution reaches saturation under controlled temperature conditions, providing an accurate measure of the maximum amount of solute that can be dissolved.

Step-by-Step Gravimetric Solubility Determination

This protocol outlines the necessary steps to accurately measure the solubility of 3,5-difluorobenzaldehyde.

Materials and Equipment:

-

3,5-Difluorobenzaldehyde (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled orbital shaker or magnetic stirrer with heating capabilities

-

Calibrated analytical balance

-

Glass vials with airtight seals

-

Syringes and syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)

-

Pre-weighed evaporation dishes or beakers

-

Drying oven or vacuum desiccator

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3,5-difluorobenzaldehyde to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume (e.g., 5 or 10 mL) of the selected organic solvent into the vial.

-

Securely seal the vial to prevent any solvent evaporation during the experiment.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or on a stirrer set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixture at a constant rate for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed evaporation dish. This step is critical to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used for more sensitive compounds.

-

Continue the evaporation process until the mass of the evaporation dish with the dried solute is constant, indicating complete removal of the solvent.

-

Record the final constant mass.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3,5-difluorobenzaldehyde by subtracting the initial mass of the empty evaporation dish from the final constant mass.

-

Determine the solubility by dividing the mass of the dissolved solid by the volume of the filtrate that was evaporated. The solubility is typically expressed in units such as g/L or mg/mL.

-

Caption: Experimental workflow for solubility determination.

Causality and Self-Validation in Experimental Design

The described protocol incorporates several self-validating steps to ensure the trustworthiness of the generated data. The use of excess solute is a foundational control, guaranteeing that the solution reaches its saturation point. The extended equilibration time of 24-48 hours is chosen to accommodate a wide range of dissolution kinetics, ensuring that a true equilibrium is established. The final filtration step is a critical quality control measure to exclude any undissolved particulate matter from the analysis, which would otherwise lead to an overestimation of solubility. Finally, drying the solute to a constant weight provides a definitive endpoint for the gravimetric analysis, eliminating ambiguity from residual solvent.

Caption: Logical relationships in solubility measurement.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 3,5-difluorobenzaldehyde in organic solvents. While a significant gap exists in the literature regarding extensive quantitative data, this document bridges that gap by offering a strong theoretical framework for predicting solubility and, more importantly, a detailed, robust, and validated experimental protocol for its determination. By leveraging the information and methodologies presented herein, researchers and drug development professionals can confidently generate the precise solubility data required to advance their scientific endeavors.

References

-

RSIS International. (2025). Structural analysis, molecular interactions, solubility, and thermal stability of 2-hydroxy-3,4-dimethoxybenzaldehyde. [Link]

-

Technobis Crystallization Systems. (n.d.). Determining solubility curves. Retrieved January 17, 2026, from [Link]

-

MDPI. (2024). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]

-

ACS Publications. (2019). Direct Measurement of Amorphous Solubility. [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

ChemSynthesis. (n.d.). 3,5-difluorobenzaldehyde. Retrieved January 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 240, Benzaldehyde. Retrieved January 17, 2026, from [Link].

-

Chemistry LibreTexts. (2022). 14.10: Properties of Aldehydes and Ketones. [Link]

-

ResearchGate. (2020). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]

-

Slideshare. (2014). Solubility & Method for determination of solubility. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 588160, 3,5-Difluorobenzaldehyde. Retrieved January 17, 2026, from [Link].

Sources

- 1. 3,5-Difluorobenzaldehyde | C7H4F2O | CID 588160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. rsisinternational.org [rsisinternational.org]

- 8. mdpi.com [mdpi.com]

- 9. lup.lub.lu.se [lup.lub.lu.se]

A Researcher's Guide to Fluorinated Benzaldehydes: From Serendipitous Discovery to Rational Drug Design

Abstract

The strategic incorporation of fluorine into aromatic systems has revolutionized modern chemistry, particularly in the realms of pharmaceuticals, agrochemicals, and materials science.[1][2][3][4] Fluorinated benzaldehydes, a seemingly simple class of substituted aromatic aldehydes, stand as foundational pillars in this revolution. Their unique electronic properties, conferred by the highly electronegative fluorine atom, render them invaluable building blocks for synthesizing complex molecular architectures with enhanced metabolic stability, binding affinity, and bioavailability.[1][4][5] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical perspective on the discovery of these pivotal compounds, a detailed exploration of the evolution of their synthetic methodologies, and practical, field-proven insights into their application. We will traverse the timeline from early, challenging fluorination attempts to the sophisticated, selective methods available today, offering both the theoretical underpinnings and actionable experimental protocols.

Introduction: The Unassuming Power of a Single Fluorine Atom

The journey of fluorinated benzaldehydes is intrinsically linked to the broader history of organofluorine chemistry.[6] Initially, the extreme reactivity of elemental fluorine presented formidable challenges to chemists.[6] However, the persistent pursuit of controlled fluorination methods was driven by the recognition that replacing hydrogen with fluorine could dramatically alter a molecule's physicochemical properties.[3][4] In the context of benzaldehydes, this substitution has profound effects:

-

Electronic Modulation: The potent electron-withdrawing nature of fluorine activates the aldehyde's carbonyl group towards nucleophilic attack, enhancing its reactivity in crucial bond-forming reactions like aldol condensations and Wittig olefinations.[7]

-

Metabolic Blocking: The carbon-fluorine bond is the strongest single bond in organic chemistry.[6] Introducing fluorine at a site susceptible to metabolic oxidation (e.g., by Cytochrome P450 enzymes) can effectively block this pathway, increasing the half-life of a drug molecule.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with biological targets like enzymes and receptors, thereby improving binding affinity and potency.[5]

These unique attributes have cemented fluorinated benzaldehydes as indispensable intermediates in the synthesis of a vast range of products, from life-saving antifungal drugs like fluconazole, which utilizes 2,4-difluorobenzaldehyde as a key intermediate, to advanced functional materials.[8] This guide will illuminate the historical and technical path that brought these vital reagents from laboratory curiosities to industrial staples.

The Historical Landscape: Taming Fluorine

The story of fluorinated benzaldehydes begins not with the aldehydes themselves, but with the broader challenge of aromatic fluorination. Early attempts using elemental fluorine were often uncontrollable and hazardous.[6] The development of practical synthetic routes required the invention of milder, more selective fluorinating agents and reactions.

The Swarts Reaction: A Foundational Halogen Exchange

A pivotal breakthrough came in 1892 when the Belgian chemist Frédéric Jean Edmond Swarts developed a halogen exchange (Halex) reaction.[9][10][11][12] The Swarts fluorination involves treating an organic chloride or bromide with a metal fluoride, most notably antimony trifluoride (SbF₃), often with a catalytic amount of antimony(V) salt, to replace the halogen with fluorine.[9][10][11]

While initially applied to alkyl halides and instrumental in the production of early chlorofluorocarbons (CFCs), the principles of the Swarts reaction laid the groundwork for aromatic fluorination.[10][11] This nucleophilic substitution approach demonstrated that fluorine could be introduced without resorting to the dangerously reactive elemental form. For activated aromatic systems, this method provided one of the first reliable entries into fluorinated aromatic compounds.[10]

The Balz-Schiemann Reaction: A Diazonium-Based Revolution

The most significant leap forward for the synthesis of a wide range of aryl fluorides, including the precursors to fluorinated benzaldehydes, was the Balz-Schiemann reaction , first reported by German chemists Günther Balz and Günther Schiemann in 1927.[13] This reaction became the classical and most general method for introducing a fluorine atom into an aromatic ring.[13][14][15]

The process involves three key steps:

-

Diazotization: A primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Precipitation: The addition of fluoroboric acid (HBF₄) precipitates the relatively stable diazonium tetrafluoroborate salt.[16]

-

Thermal Decomposition: The isolated diazonium salt is gently heated, causing it to decompose, releasing nitrogen gas and boron trifluoride, and leaving behind the desired aryl fluoride.[13][14][16]

The Balz-Schiemann reaction was transformative because it was broadly applicable to a wide variety of aromatic amines, allowing for the regioselective synthesis of fluoroaromatics that were previously inaccessible.[13][15] For example, 4-fluorotoluene can be synthesized from p-toluidine, which can then serve as a precursor for 4-fluorobenzaldehyde.[14]

Evolution of Synthetic Methodologies

Building upon these historical foundations, the synthetic toolbox for preparing fluorinated benzaldehydes has expanded significantly, offering chemists a range of methods to suit different substitution patterns and scales.

Nucleophilic Aromatic Substitution (Halex Reaction)

The direct displacement of a leaving group (typically chlorine or a nitro group) from an activated aromatic ring by a fluoride ion is a powerful and industrially important method.[17] This SNAr (Nucleophilic Aromatic Substitution) reaction is particularly effective when the ring is substituted with strong electron-withdrawing groups (e.g., -NO₂, -CN, -CHO) positioned ortho or para to the leaving group.[18][19]

The aldehyde group itself is an activating group, making chlorinated benzaldehydes suitable substrates for halogen exchange (Halex) fluorination. For instance, 2,4-dichlorobenzaldehyde can be converted to 2,4-difluorobenzaldehyde using potassium fluoride (KF) in a high-boiling polar aprotic solvent like sulfolane.[8][17]

Synthesis of Trifluoromethyl Benzaldehydes

The introduction of the trifluoromethyl (-CF₃) group, a crucial moiety in many modern pharmaceuticals, requires different strategies. The -CF₃ group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution.

A common route involves the fluorination of a corresponding trichloromethyl group. For example, benzotrichloride derivatives can be fluorinated using reagents like antimony trifluoride (Swarts reaction) or anhydrous hydrogen fluoride (HF) to yield benzotrifluoride derivatives.[6] Subsequent functionalization of the ring, or starting from an already substituted benzotrichloride, allows access to various trifluoromethyl benzaldehydes.

Alternatively, the aldehyde can be introduced onto a pre-existing trifluoromethyl benzene ring. This is often achieved through oxidation of the corresponding benzyl alcohol.[7][20] Mild and selective oxidation methods are crucial to prevent over-oxidation to the carboxylic acid.[20]

| Oxidation Method | Common Reagents | Typical Conditions | Key Advantages |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Anhydrous CH₂Cl₂, -78°C to RT | High yields, minimal over-oxidation.[20] |

| Dess-Martin | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | Mild conditions, broad functional group tolerance.[20] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Simple procedure, good for many substrates.[21] |

| TEMPO-mediated | TEMPO (catalyst), NaOCl (oxidant) | Biphasic or organic solvent, 0-10°C | Catalytic, environmentally benign oxidant.[22] |

Table 1: Comparison of common methods for oxidizing trifluoromethyl benzyl alcohols to the corresponding benzaldehydes.[20][21][22]

Modern Electrophilic Fluorination

The development of "user-friendly" electrophilic fluorinating agents has opened new pathways for the direct fluorination of aromatic rings.[2][23] Reagents like N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® contain an N-F bond and deliver an electrophilic "F⁺" equivalent to a nucleophilic substrate.[23][24] While direct fluorination of benzaldehyde itself can lead to mixtures of products, these reagents are highly valuable for fluorinating electron-rich aromatic precursors, which can then be converted to the desired aldehyde.[25]

Experimental Protocols: A Validated Synthesis

To bridge theory and practice, this section provides a representative, step-by-step protocol for the synthesis of 4-fluorobenzaldehyde, a widely used building block, starting from 4-aminobenzyl alcohol. This multi-step synthesis illustrates the practical application of the Balz-Schiemann reaction.

Protocol: Synthesis of 4-Fluorobenzaldehyde

Step 1: Oxidation of 4-Aminobenzyl Alcohol to 4-Aminobenzaldehyde

-

Rationale: The amine must be protected or the aldehyde group formed before the diazotization step, as the conditions for the Balz-Schiemann reaction are incompatible with the alcohol. A mild oxidation is chosen to preserve the amine.

-

To a stirred suspension of manganese(IV) oxide (MnO₂, ~5 equivalents) in dichloromethane (CH₂Cl₂, ~20 mL per gram of alcohol) at room temperature, add 4-aminobenzyl alcohol (1.0 equivalent) in one portion.

-

Stir the mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese solids. Wash the Celite® pad thoroughly with CH₂Cl₂.

-

Combine the filtrates and concentrate under reduced pressure to yield crude 4-aminobenzaldehyde, which can be used in the next step without further purification.

Step 2: Balz-Schiemann Reaction to form 4-Fluorobenzaldehyde

-

Rationale: This is the key C-F bond-forming step. The amine is converted to the diazonium tetrafluoroborate salt, which is then thermally decomposed.

-

Caution: Diazonium salts can be explosive when dry. Handle with care and use appropriate personal protective equipment (PPE), including a blast shield.

-

To a cooled (0-5 °C) solution of fluoroboric acid (HBF₄, 48% in H₂O, ~4 equivalents), add 4-aminobenzaldehyde (1.0 equivalent) portion-wise, maintaining the internal temperature below 10 °C.

-

To this stirred suspension, add a solution of sodium nitrite (NaNO₂, 1.1 equivalents) in a minimal amount of water dropwise. Maintain the temperature below 5 °C throughout the addition.

-

After the addition is complete, stir the resulting thick slurry at 0-5 °C for an additional 30 minutes.

-

Collect the precipitated 4-formylbenzenediazonium tetrafluoroborate by vacuum filtration. Wash the solid with cold diethyl ether and dry it carefully under a stream of nitrogen.

-

Place the dry diazonium salt in a flask equipped with a distillation apparatus. Heat the solid gently (a sand bath is recommended) under vacuum. The salt will decompose, and the 4-fluorobenzaldehyde product will distill over.

-

Collect the distilled product, which can be further purified by redistillation if necessary.

Conclusion and Future Outlook

The history of fluorinated benzaldehydes is a testament to the ingenuity and perseverance of synthetic chemists. From the foundational halogen exchange reactions of Swarts to the elegant diazotization chemistry of Balz and Schiemann, the field has continuously evolved. Today, researchers have at their disposal a robust and varied arsenal of methods to synthesize these critical building blocks with high precision and efficiency.

The importance of fluorinated benzaldehydes in drug discovery and materials science cannot be overstated.[1][3][26] As our understanding of fluorine's role in molecular design deepens, the demand for novel, selectively fluorinated aromatic aldehydes will undoubtedly grow. Future research will likely focus on developing even more efficient, sustainable, and scalable catalytic methods for C-F bond formation, further expanding the chemical space accessible to medicinal and materials chemists and enabling the creation of the next generation of advanced molecules.

References

- Swarts fluorin

- Swarts fluorin

- Balz–Schiemann reaction - Wikipedia. (URL: )

- Swarts reaction mechanism - BYJU'S. (URL: )

- Chemistry Swarts Reaction - s

- Swarts Reaction - Unacademy. (URL: )

- Balz-Schiemann Reaction: Mechanism, Formula & Uses - Allen. (URL: )

- An In-depth Technical Guide to the Synthesis of 3-(Trifluoromethyl)benzaldehyde from 3-(Trifluoromethyl)benzyl alcohol - Benchchem. (URL: )

- What is the synthesis of 2,4-Difluorobenzaldehyde and its applic

- The Synthesis and Utility of 4-(Trifluoromethyl)benzaldehyde in Organic Chemistry. (URL: )

- Balz–Schiemann reaction - Grokipedia. (URL: )

- Applications of Fluorinated Benzaldehydes in Drug Discovery: Detailed Application Notes and Protocols - Benchchem. (URL: )

-

Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC. (URL: [Link])

-

The Balz-Schiemann Reaction - Scientific Update - UK. (URL: [Link])

-

The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (URL: [Link])

-

The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (URL: [Link])

-

Electrophilic fluorination - Wikipedia. (URL: [Link])

-

Synthesis Involving Fluoroaromatic Benzaldehydes - ProQuest. (URL: [Link])

-

Elemental Fluorine. Part 21.1 Direct Fluorination of Benzaldehyde Derivatives | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Electrophilic Fluorination - Bryn Mawr College. (URL: [Link])

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (URL: [Link])

-

15.4: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (URL: [Link])

-

Overview on the history of organofluorine chemistry from the viewpoint of material industry. (URL: [Link])

-

Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed. (URL: [Link])

-

The Many Roles for Fluorine in Medicinal Chemistry - ResearchGate. (URL: [Link])

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. nbinno.com [nbinno.com]

- 6. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Page loading... [guidechem.com]

- 9. Swarts fluorination - Wikipedia [en.wikipedia.org]

- 10. grokipedia.com [grokipedia.com]

- 11. byjus.com [byjus.com]

- 12. Swarts Reaction [unacademy.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 15. Balz-Schiemann Reaction: Mechanism, Formula & Uses [allen.in]

- 16. scientificupdate.com [scientificupdate.com]

- 17. Synthesis Involving Fluoroaromatic Benzaldehydes - ProQuest [proquest.com]

- 18. masterorganicchemistry.com [masterorganicchemistry.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. 3-(Trifluoromethyl)benzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 23. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 24. brynmawr.edu [brynmawr.edu]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

structural characterization of 3-(3,5-difluorophenyl)benzaldehyde derivatives

An In-depth Technical Guide to the Structural Characterization of 3-(3,5-Difluorophenyl)benzaldehyde Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The this compound scaffold is a cornerstone in modern medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of bioactive molecules. The precise structural elucidation of its derivatives is paramount for understanding structure-activity relationships (SAR), ensuring compound integrity, and meeting regulatory standards. The strategic placement of fluorine atoms imparts unique physicochemical properties, such as enhanced metabolic stability and binding affinity, but also introduces complexities in structural analysis. This guide provides a comprehensive, in-depth exploration of the primary analytical techniques for the unambiguous characterization of this important class of compounds. It is designed not as a rigid protocol, but as an expert-led narrative, explaining the causality behind methodological choices to empower researchers in their drug discovery and development endeavors.

The Strategic Importance of the this compound Core

The biphenyl-based structure of these derivatives, coupled with the electron-withdrawing nature of the difluorinated ring and the reactive aldehyde functionality, makes them versatile building blocks. The fluorine atoms are not mere placeholders; they are critical for modulating lipophilicity, pKa, and conformational preferences, often leading to improved pharmacological profiles. Consequently, rigorous confirmation of the molecular structure—including constitution, configuration, and conformation—is a non-negotiable prerequisite for advancing these candidates through the development pipeline. This guide details a multi-technique, synergistic approach to achieve this goal.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of the molecular framework.

Expert Rationale

A one-dimensional ¹H NMR spectrum provides the initial overview of proton environments, while ¹³C NMR maps the carbon skeleton. For this specific scaffold, ¹⁹F NMR is indispensable for directly observing the fluorine atoms, and 2D experiments like COSY, HSQC, and HMBC are used to piece together the full structural puzzle. The chemical shifts and, crucially, the coupling constants (J-values) between H-H, C-H, and C-F nuclei provide definitive proof of atom connectivity.

Experimental Protocol: A Validating Workflow

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified derivative and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ can be superior for less soluble compounds[1]. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm[1].

-

Instrument Setup: The experiment is typically performed on a 400 MHz or higher field spectrometer to achieve optimal signal resolution. The instrument is tuned to the respective frequencies for ¹H, ¹³C, and ¹⁹F nuclei.

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This experiment is highly sensitive and typically requires fewer scans than a ¹H experiment.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H NMR to determine the relative number of protons in each environment.

Data Interpretation: Decoding the Spectra

-

¹H NMR Spectrum:

-

Aldehyde Proton (-CHO): A highly deshielded singlet is expected between δ 9.8-10.2 ppm. Its integration should correspond to one proton[1][2].

-

Aromatic Protons: The protons on the benzaldehyde ring and the difluorophenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm). The specific substitution pattern will dictate the multiplicity. The two protons ortho to the aldehyde group are typically the most deshielded[3]. The single proton on the difluorophenyl ring (at C4') will appear as a triplet due to coupling with the two equivalent fluorine atoms.

-

-

¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded, appearing around δ 190-195 ppm.

-

Fluorine-Coupled Carbons: The carbons directly bonded to fluorine (C3' and C5') will appear as a doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz)[4]. The other carbons in the difluorophenyl ring will show smaller two- and three-bond C-F couplings.

-

-

¹⁹F NMR Spectrum:

-

A single signal is expected for the two equivalent fluorine atoms on the 3,5-difluorophenyl ring. This signal will be split into a triplet if there is a proton at the C4' position, confirming the substitution pattern.

-

Visualization: NMR Workflow

Caption: Workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): Confirming Mass and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers corroborating evidence for its structure. High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental formula.

Expert Rationale

For a novel derivative, confirming the molecular weight is a primary step. Electron Ionization (EI) is a common technique that induces reproducible fragmentation, creating a "fingerprint" for the molecule. The fragmentation pattern of benzaldehydes is well-characterized and provides a reliable method for structural validation[5][6]. The presence of two fluorine atoms will be clearly reflected in the mass of the molecular ion and any fragments containing the difluorophenyl moiety.

Experimental Protocol: A Validating Workflow

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a volatile solvent like methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), a solvent like dichloromethane is suitable[6].

-

Instrumentation:

-

Ionization: Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) for HRMS to primarily observe the molecular ion.

-

Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for HRMS due to their high mass accuracy. A quadrupole analyzer is common for routine GC-MS analysis[6].

-

-

Data Acquisition: Acquire data over a relevant mass range (e.g., m/z 50-500). For HRMS, the instrument must be properly calibrated to ensure mass accuracy below 5 ppm.

-

Data Analysis: Identify the molecular ion peak (M⁺• in EI or [M+H]⁺/[M+Na]⁺ in ESI). Compare the measured exact mass with the theoretical mass calculated for the proposed chemical formula. Analyze the major fragment ions and propose logical fragmentation pathways.

Data Interpretation: Reading the Mass Spectrum

-

Molecular Ion (M⁺•): For this compound, the molecular weight is 216.05 g/mol . The molecular ion peak should be observed at m/z 216.

-

Key Fragmentations:

-

Loss of a Hydrogen Radical (M-1): A peak at m/z 215, corresponding to the loss of the aldehydic hydrogen, forming a stable acylium ion[6].

-

Loss of the Formyl Radical (M-29): Cleavage of the C-C bond between the aldehyde and the phenyl ring results in the loss of •CHO, yielding a biphenyl cation fragment at m/z 187.

-

Phenyl Cation: A prominent peak at m/z 77 is characteristic of the unsubstituted phenyl ring fragment ([C₆H₅]⁺)[5][7].

-

Difluorophenyl Cation: A peak at m/z 113 would correspond to the [C₆H₃F₂]⁺ fragment.

-

Visualization: Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy is a rapid and straightforward method to confirm the presence of key functional groups within the molecule.

Expert Rationale

The primary utility of FT-IR is the identification of the aldehyde group. Aromatic aldehydes have highly characteristic C=O and C-H stretching frequencies. Conjugation of the aldehyde with the aromatic ring lowers the C=O stretching frequency compared to aliphatic aldehydes[2][8]. This technique serves as a quick quality control check and complements the more detailed data from NMR and MS.

Experimental Protocol: A Validating Workflow

-

Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (NaCl or KBr) if it is an oil, or as a solid mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample with minimal preparation.

-

Data Acquisition: Place the sample in the spectrometer. Acquire the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment is collected first and automatically subtracted.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Interpretation: Key Vibrational Bands

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the range of 1685-1710 cm⁻¹ for aromatic aldehydes[2][8][9].

-

Aldehyde C-H Stretch: Two characteristic moderate peaks are expected around 2830-2860 cm⁻¹ and 2700-2760 cm⁻¹. The peak near 2720 cm⁻¹ is particularly diagnostic for aldehydes[8][9].

-

Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1100-1350 cm⁻¹ region are indicative of the C-F bonds.

Visualization: FT-IR Workflow

Caption: Workflow for FT-IR functional group analysis.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a suitable single crystal can be grown, X-ray crystallography provides unequivocal proof of structure, including bond lengths, bond angles, and the three-dimensional arrangement of molecules in the solid state.

Expert Rationale

For drug development, understanding the 3D conformation and intermolecular interactions is crucial. Fluorine atoms are known to participate in non-covalent interactions, such as hydrogen bonds and halogen bonds, which can influence crystal packing and potentially receptor binding[10][11]. X-ray crystallography is the only technique that directly visualizes these features.

Experimental Protocol: A Validating Workflow

-

Crystal Growth: This is often the most challenging step. Grow single crystals of the derivative by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion. A variety of solvents should be screened (e.g., hexane, ethyl acetate, methanol, dichloromethane).

-

Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is collected as the crystal is rotated[12].

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. Atoms are fitted to the electron density, and the model is refined using least-squares methods to achieve the best fit between the calculated and observed diffraction data[13].

Data Interpretation: From Diffraction to Structure

The final output is a structural model that includes the precise coordinates of every non-hydrogen atom. Key parameters to analyze include:

-

Bond Lengths and Angles: Confirm that these values are within the expected ranges for the proposed structure.

-

Torsion Angles: Determine the conformation of the molecule, particularly the dihedral angle between the two aromatic rings.

-

Intermolecular Interactions: Analyze the crystal packing to identify hydrogen bonds, π-π stacking, and C-H···F interactions that stabilize the solid-state structure.

Visualization: X-ray Crystallography Workflow

Caption: Workflow for single-crystal X-ray analysis.

Data Synthesis: A Holistic View

No single technique provides all the necessary information. The power of this approach lies in the synergy of the data. The molecular formula from HRMS must match the integration and signal count from NMR. The functional groups identified by FT-IR must be consistent with the fragments seen in MS and the chemical shifts in NMR. Finally, the connectivity determined by NMR must match the 3D structure from crystallography.

Summary of Expected Characterization Data

| Technique | Parameter | Expected Value / Observation for this compound |

| ¹H NMR (400 MHz, CDCl₃) | Aldehyde Proton (δ) | ~10.1 ppm (singlet, 1H) |

| Aromatic Protons (δ) | 7.0 - 8.2 ppm (multiplets, 7H) | |

| ¹³C NMR (101 MHz, CDCl₃) | Carbonyl Carbon (δ) | ~191 ppm |

| C-F Carbons (δ) | ~163 ppm (doublet, ¹J_CF ≈ 250 Hz) | |

| ¹⁹F NMR (376 MHz, CDCl₃) | Fluorine (δ) | One signal, typically a triplet if coupled to H4'. |

| HRMS (ESI) | [M+H]⁺ | Calculated: 217.0615, Observed: within 5 ppm error |

| FT-IR (ATR) | C=O Stretch (ν) | Strong, sharp peak at ~1705 cm⁻¹[2] |

| Aldehyde C-H Stretch (ν) | Two moderate peaks at ~2850 and ~2745 cm⁻¹[9] | |

| C-F Stretch (ν) | Strong absorption(s) at ~1100-1300 cm⁻¹ | |

| X-ray Crystallography | Conformation | Reveals the dihedral angle between the phenyl rings and confirms planarity of the aldehyde group relative to its ring. |

Conclusion

The requires a meticulous and integrated analytical strategy. By combining the strengths of NMR spectroscopy, mass spectrometry, FT-IR spectroscopy, and X-ray crystallography, researchers can establish an unimpeachable structural identity for their compounds. This foundational knowledge is critical for building robust structure-activity relationships, ensuring reproducibility, and ultimately accelerating the journey from chemical entity to therapeutic candidate. The workflows and interpretive guidance provided herein serve as a robust framework for scientists engaged in this vital area of research.

References

- Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products | Journal of Chemical Education - ACS Publications. (2021).

- Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I) - Chemical Communications (RSC Publishing). (2001). RSC Publishing.

- Liquid Chromatography-Mass Spectrometry Analysis of Benzaldehyde Derivatives. (n.d.).

- C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry.

- IR: aldehydes. (n.d.). University of Calgary.

- The C=O Bond, Part II: Aldehydes. (2017). Spectroscopy Online.

- proton 1H NMR spectrum of benzaldehyde C6H5CHO. (n.d.). Doc Brown's Chemistry.

- An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Acetylbenzaldehyde. (n.d.). Benchchem.

- Spectroscopy of Aldehydes and Ketones. (n.d.). W. W. Norton & Company.

- X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometall

- Part 21: Mass Spectrometry - Fragmentation and Interpret

- Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. (n.d.).

- (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. (2018).

- 19.14: Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- FTIR spectra of Aromatic, aliphatic & conjugated aldehyde || Fermi resonance. (2023). YouTube.

- Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz spectrometer. (n.d.).

- Synthesis of 3,5-difluorobenzaldehyde. (n.d.). PrepChem.com.

- The NMR‐spectrum of benzaldehyde partially oriented in the nem

- X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N'-phenylureas. Role of F Substitution in the Crystal Packing. (2006). Semantic Scholar.

- LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. (2020). YouTube.

- 7.3: X-ray Crystallography. (2022). Chemistry LibreTexts.

- Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022). ScienceDirect.

- molbank - DORAS | DCU Research Repository. (2024). DCU.

- SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. (n.d.). International Journal of Pharmaceutical and Chemical Sciences.

- The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. (n.d.). Semantic Scholar.

- Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (n.d.). MDPI.

- Synthesis and Characterization of Three New Furan-Containing Terpyridine Deriv

- 3,5-Difluorobenzaldehyde 98 32085-88-4. (n.d.). Sigma-Aldrich.

- Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine (IJPSM).

Sources

- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. youtube.com [youtube.com]

- 8. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Inducing structural polarity using fluorinated organics: X-ray crystal structures of p-XC6F4CN (X = Cl, Br, I) - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. X-ray Structure of Fluorinated N-(2-Chloropyridin-4-yl)-N‘-phenylureas. Role of F Substitution in the Crystal Packing | Semantic Scholar [semanticscholar.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. X-ray Diffraction Study of Fluorine-Functionalized Thiosemicarbazones and Cyclometallated Compounds | MDPI [mdpi.com]

theoretical calculations on 3,5-difluorobenzaldehyde

An In-Depth Technical Guide to the Theoretical Analysis of 3,5-Difluorobenzaldehyde for Advanced Research and Drug Development

Abstract

This guide provides a comprehensive theoretical examination of 3,5-difluorobenzaldehyde, a key building block in medicinal chemistry and materials science.[1][2] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the molecule's structural and electronic properties through advanced computational methods. We will explore the causality behind methodological choices, focusing on Density Functional Theory (DFT) as the core analytical engine. The protocols and analyses presented herein are designed to be self-validating by correlating theoretical data with established experimental principles. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage computational chemistry for predictive analysis and rational molecular design.

Introduction: The Significance of 3,5-Difluorobenzaldehyde

3,5-Difluorobenzaldehyde (C₇H₄F₂O) is an aromatic aldehyde whose chemical scaffold is of significant interest in the synthesis of fine chemicals, including pharmaceutical intermediates.[3][4] The strategic placement of two fluorine atoms on the benzene ring profoundly influences the molecule's electronic distribution, reactivity, and metabolic stability. The electron-withdrawing nature of fluorine alters the reactivity of the aldehyde group and the aromatic ring, making it a versatile precursor for creating complex molecular architectures.[2] Understanding these properties at a quantum-mechanical level is paramount for predicting its behavior in synthetic reactions and its interaction with biological targets, thereby accelerating the drug discovery process.[1][5]

Theoretical calculations provide a powerful, non-destructive lens to probe molecular characteristics that can be difficult or costly to measure experimentally. By employing methods like Density Functional Theory (DFT), we can accurately predict geometric parameters, vibrational frequencies (FT-IR), electronic transitions (UV-Vis), and the distribution of electronic charge, which collectively dictate the molecule's reactivity.[6][7]

Computational Methodology: The DFT Approach

The cornerstone of modern computational chemistry for organic molecules is Density Functional Theory (DFT).[8] It offers a remarkable balance between computational cost and accuracy. For our analysis of 3,5-difluorobenzaldehyde, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set is selected.

-

Rationale for B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional is renowned for its excellent performance in calculating the molecular geometry and vibrational frequencies of organic compounds.[8][9]

-

Rationale for 6-311++G(d,p) Basis Set: This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, crucial for describing anions and weak interactions. The (d,p) specifies the addition of polarization functions, which are essential for accurately modeling bonding environments.[10]

All calculations are performed using a standard quantum chemistry software package like Gaussian.[11] The initial step involves a full geometry optimization without any symmetry constraints, followed by a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 5. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ab-initio and DFT calculations on molecular structure, NBO, HOMO-LUMO study and a new vibrational analysis of 4-(Dimethylamino) Benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. Molecular Electrostatic Potential Maps (MEPs) of Some Polar Molecules [wolframcloud.com]

Spectroscopic Data for 3,5-Difluorobenzaldehyde: An In-depth Technical Guide

Introduction

3,5-Difluorobenzaldehyde is a key aromatic aldehyde that serves as a versatile intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and agrochemicals.[1][2] The strategic placement of two fluorine atoms on the benzene ring significantly modifies the molecule's electronic properties, reactivity, and biological activity, making it a compound of great interest to researchers in drug discovery and materials science.[2][3] A thorough understanding of its spectroscopic characteristics is paramount for confirming its identity, assessing purity, and predicting its behavior in chemical transformations. This guide provides a comprehensive analysis of the spectroscopic data for 3,5-difluorobenzaldehyde, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presented with the insights of a seasoned application scientist.

Molecular Structure and Key Physicochemical Properties

3,5-Difluorobenzaldehyde possesses a molecular formula of C₇H₄F₂O and a molecular weight of 142.10 g/mol .[4] The molecule's structure, characterized by a central benzene ring substituted with an aldehyde group and two fluorine atoms at the meta positions, is the foundation for interpreting its spectroscopic behavior.

| Property | Value | Source |

| CAS Number | 32085-88-4 | |

| Molecular Formula | C₇H₄F₂O | [5] |

| Molecular Weight | 142.10 g/mol | [5] |

| Appearance | White or colorless to light yellow powder to lump to clear liquid | [2] |

| Melting Point | 17-25 °C | [2][6] |

| Boiling Point | 61-63 °C (43 mmHg) | [6] |

| Density | 1.296 g/mL at 20 °C | [7] |

| Refractive Index | n20/D 1.493 | [7] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 3,5-difluorobenzaldehyde is relatively simple due to the molecule's symmetry.

Experimental Protocol for ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-difluorobenzaldehyde in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[8][9] The use of a deuterated solvent is essential to avoid large solvent signals that could obscure the analyte's peaks.[10]

-

Instrument Setup:

-

Use a spectrometer with a proton frequency of at least 300 MHz for good signal dispersion.[9]

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

Acquire the spectrum at room temperature.

-

Use a standard pulse sequence (e.g., a 90° pulse).

-

Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[10]

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Data and Interpretation

The ¹H NMR spectrum of 3,5-difluorobenzaldehyde exhibits three distinct signals corresponding to the aldehyde proton and the two types of aromatic protons.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~9.9 | Singlet | 1H | Aldehyde proton (-CHO) |

| 2 | ~7.6 | Doublet of doublets (dd) or Triplet (t) | 2H | H-2, H-6 |

| 3 | ~7.4 | Triplet of triplets (tt) or Triplet (t) | 1H | H-4 |

Source: Predicted based on general principles and data from similar compounds.[11]

Interpretation:

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl oxygen. This results in a characteristic downfield chemical shift of around 9.9 ppm.[10] The signal appears as a singlet as there are no adjacent protons to couple with.

-

Aromatic Protons (H-2, H-6): These two protons are chemically equivalent due to the molecule's C₂ᵥ symmetry. They are coupled to the H-4 proton and the fluorine atom at C-3 (and C-5 respectively). This coupling results in a complex splitting pattern, often appearing as a doublet of doublets or a triplet. Their chemical shift is influenced by the deshielding effects of the aldehyde group and the fluorine atoms.

-

Aromatic Proton (H-4): This proton is situated between two fluorine atoms and is coupled to the H-2 and H-6 protons. This leads to a multiplet, often a triplet of triplets or a simple triplet. The strong electron-withdrawing effect of the two meta-fluorine atoms causes a downfield shift for this proton as well.

Caption: Correlation of ¹H NMR signals with the protons of 3,5-difluorobenzaldehyde.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[9]

-

Instrument Setup:

-

Use a spectrometer with a carbon frequency of at least 75 MHz.

-

Lock and shim the spectrometer as described for ¹H NMR.

-

-

Data Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the signals to singlets.

-

Use a pulse sequence with a sufficient relaxation delay to ensure accurate integration if quantitative data is desired.

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Process the data similarly to ¹H NMR.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

¹³C NMR Data and Interpretation

The ¹³C NMR spectrum of 3,5-difluorobenzaldehyde shows distinct signals for each unique carbon atom.

| Signal | Chemical Shift (δ, ppm) | Multiplicity (Coupled) | Assignment |

| 1 | ~189 | Triplet | Carbonyl Carbon (C=O) |

| 2 | ~164 | Doublet | C-3, C-5 |

| 3 | ~140 | Triplet | C-1 |

| 4 | ~115 | Triplet | C-4 |

| 5 | ~112 | Doublet | C-2, C-6 |

Source: BenchChem[12]

Interpretation:

-

Carbonyl Carbon (C=O): The carbonyl carbon is the most deshielded carbon, appearing at a very downfield chemical shift of around 189 ppm. In a proton-coupled spectrum, it would show coupling to the aldehyde proton. Due to its proximity to the aromatic ring, it can also exhibit through-bond coupling to the fluorine atoms, often appearing as a triplet.

-

Fluorine-Bearing Carbons (C-3, C-5): These carbons are directly attached to the highly electronegative fluorine atoms, resulting in a significant downfield shift to around 164 ppm. They typically appear as doublets due to strong one-bond carbon-fluorine coupling (¹JCF).

-

Aldehyde-Bearing Carbon (C-1): The ipso-carbon to which the aldehyde group is attached appears around 140 ppm. Its chemical shift is influenced by the substituent effect of the aldehyde group and coupling to the adjacent fluorine atoms, often resulting in a triplet.

-

Para Carbon (C-4): The carbon at the para position relative to the aldehyde group resonates at approximately 115 ppm. It is coupled to the two meta-fluorine atoms, leading to a triplet in the coupled spectrum.

-

Ortho Carbons (C-2, C-6): The carbons ortho to the aldehyde group appear at around 112 ppm. They are coupled to the adjacent fluorine atoms, resulting in doublets.

Caption: Workflow for ¹³C NMR analysis of 3,5-difluorobenzaldehyde.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

Neat (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

-

ATR (Attenuated Total Reflectance): Place a small amount of the sample directly on the ATR crystal. This is a common and convenient method.[9]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is the ratio of the sample spectrum to the background spectrum.

-

IR Data and Interpretation

The IR spectrum of 3,5-difluorobenzaldehyde displays characteristic absorption bands for the aldehyde and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde) - Fermi doublet |

| ~1700 | Strong | C=O stretch (carbonyl) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1300-1000 | Strong | C-F stretch |

| ~900-675 | Strong | C-H bend (out-of-plane, aromatic) |

Source: Predicted based on typical functional group frequencies.[13][14]

Interpretation:

-

Aldehyde C-H Stretch: The C-H stretching vibration of the aldehyde group typically appears as a pair of medium-intensity bands (a Fermi doublet) around 2850 and 2750 cm⁻¹.[13]

-

Carbonyl C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is a definitive indicator of the carbonyl group in the aldehyde.

-

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring give rise to absorptions in the 1600-1480 cm⁻¹ region.

-

C-F Stretch: The carbon-fluorine stretching vibrations produce strong absorption bands in the 1300-1000 cm⁻¹ region.

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds result in strong bands in the fingerprint region (below 900 cm⁻¹), which can be indicative of the substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC) for separation from any impurities.[15]

-

Ionization: Electron Ionization (EI) is a common method where the sample molecules are bombarded with high-energy electrons, causing them to ionize and fragment.[15]

-

Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Mass Spectrometry Data and Interpretation

The mass spectrum of 3,5-difluorobenzaldehyde provides key information about its molecular weight and fragmentation pattern.